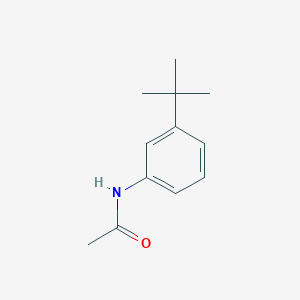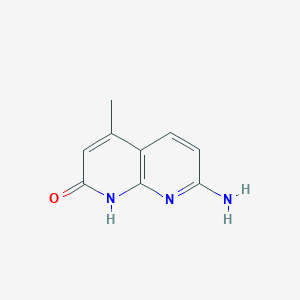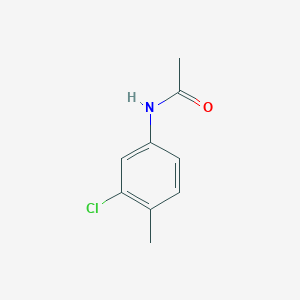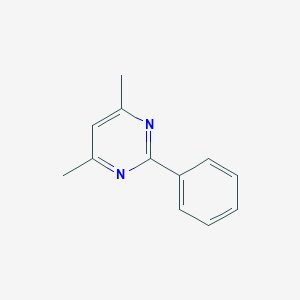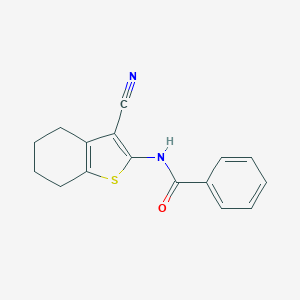![molecular formula C12H9NO4S2 B183213 {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid CAS No. 91493-66-2](/img/structure/B183213.png)
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, also known as TMG-123, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is not fully understood. However, it has been suggested that it acts by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical And Physiological Effects
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has also been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and reduce oxidative stress in various cell types. In addition, {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
One advantage of {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is its low toxicity, which makes it a suitable candidate for further preclinical and clinical studies. However, one limitation is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid. One direction is to investigate its potential therapeutic use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for cancer treatment. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility may enhance its potential therapeutic applications.
Conclusion:
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a synthetic compound that has shown potential therapeutic properties in various scientific research studies. Its anti-inflammatory, antioxidant, and antitumor activities make it a promising candidate for further preclinical and clinical studies. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid can be synthesized using a one-pot reaction of 2-bromo-4'-methoxyacetophenone and thiourea in the presence of potassium hydroxide and acetic acid. The product is then purified using column chromatography. The yield of the synthesis method is approximately 65%.
Scientific Research Applications
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has also been studied for its potential use in treating diabetes and neurodegenerative diseases.
properties
CAS RN |
91493-66-2 |
|---|---|
Product Name |
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid |
Molecular Formula |
C12H9NO4S2 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C12H9NO4S2/c14-10(15)6-17-8-4-2-1-3-7(8)5-9-11(16)13-12(18)19-9/h1-5H,6H2,(H,14,15)(H,13,16,18)/b9-5- |
InChI Key |
NVLJUKAUSGTIHG-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)OCC(=O)O |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



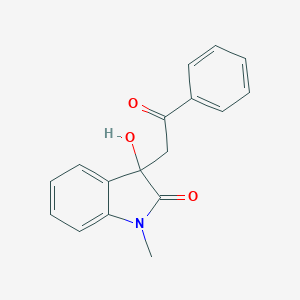
![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)
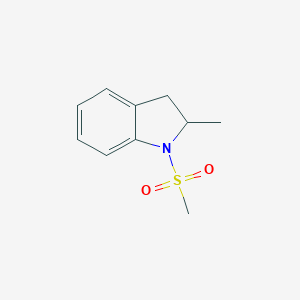
![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)
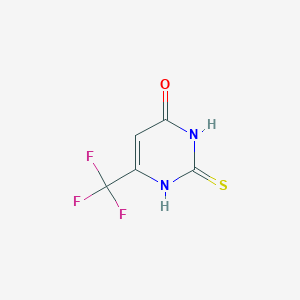
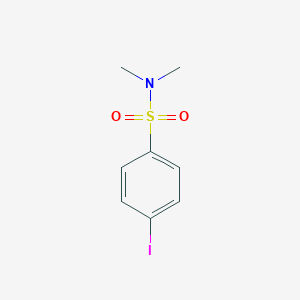
![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)
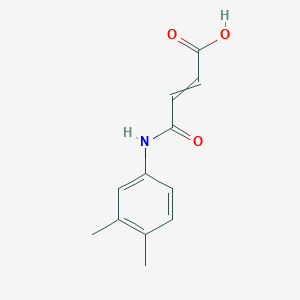
![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)
